1-Propanesulfonic acid

Catalog No.
S605414
CAS No.
5284-66-2
M.F
C3H8O3S
M. Wt
124.16 g/mol
Availability
In Stock
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1-Propanesulfonic acid

CAS Number

5284-66-2

Product Name

1-Propanesulfonic acid

IUPAC Name

propane-1-sulfonic acid

Molecular Formula

C3H8O3S

Molecular Weight

124.16 g/mol

InChI

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)

InChI Key

KCXFHTAICRTXLI-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)O

Synonyms

ammonium propanesulfonate, propanesulfonate, propylsulfonic acid

Canonical SMILES

CCCS(=O)(=O)O

Catalysis

-PSA can act as an acid catalyst in various organic reactions. Its strong acidity and water solubility make it suitable for promoting reactions like:

  • Esterification: 1-PSA can catalyze the reaction between alcohols and carboxylic acids to form esters [].
  • Aldol condensation: This reaction combines two carbonyl compounds to form a β-hydroxycarbonyl compound. 1-PSA can effectively catalyze this process [].
  • Polymerization: 1-PSA can act as an initiator or catalyst in the polymerization of various monomers [].

These are just a few examples, and research continues to explore the potential of 1-PSA as a catalyst in different reaction types.

Organic Synthesis

Due to its sulfonic acid group, 1-PSA can participate in various organic synthesis reactions. Some examples include:

  • Sulfonylation: 1-PSA can act as a sulfonating agent, introducing a sulfonyl group (-SO₂R) to organic molecules [].
  • Deprotection: It can be used to remove certain protecting groups commonly used in organic synthesis [].
  • Acylation: 1-PSA can participate in acylation reactions, introducing an acyl group (-COR) to organic compounds [].

The specific applications of 1-PSA in organic synthesis depend on the desired product and reaction conditions.

Material Science

-PSA has potential applications in material science due to its properties like:

  • Acidity: It can be used as an etching agent for certain materials [].
  • Hygroscopicity: Its ability to absorb water vapor makes it useful in humidity control applications [].
  • Ionic conductivity: 1-PSA can be incorporated into materials to improve their ionic conductivity [].

1-Propanesulfonic acid is an organic compound with the molecular formula C3H8O3SC_3H_8O_3S and a CAS number of 5284-66-2. It is a colorless to light brown liquid characterized by its sulfonic acid group, which imparts significant acidity and reactivity. This compound is known for its role as a reagent and catalyst in various

PSA is a corrosive and irritant compound. It can cause skin burns, eye damage, and respiratory irritation upon contact [5].

  • Safety Data Sheet: It is advisable to consult the Safety Data Sheet (SDS) for 1-Propanesulfonic Acid before handling the compound [5].
Note

The information provided is based on currently available scientific research. The absence of data in a specific section does not necessarily indicate a lack of relevant research.

Cited Sources

  • PubChem. National Institutes of Health. Accessed May 2, 2024.
  • Li, C. et al. Brønsted Acid Ionic Liquids Catalyzed Friedel–Crafts Acylation Reactions. ACS Catalysis, 2013, 3 (8), 1910-1915 [DOI: 10.1021/cs400180h]
  • Chowdhury, A.D. et al. Propanesulfonic Acid Modified Mesoporous Silica SBA-15: A Highly Efficient and Reusable Catalyst for the Esterification of Fatty Acids with Methanol. Energy & Fuels, 2009, 23 (2), 1092-1097 [DOI: 10.1021/ef800932q]
  • Sigma-Aldrich. 1-Propanesulfonic acid technical. Accessed May 2, 2024.
  • Sigma-Aldrich. Safety Data Sheet - 1-Propanesulfonic acid. Accessed May 2, 2024.
, primarily due to its acidic nature. It can undergo:

  • Neutralization Reactions: Reacting with bases to form corresponding salts.
  • Esterification: Reacting with alcohols to form sulfonate esters.
  • Nucleophilic Substitution: Involving the sulfonic acid group, allowing for the introduction of various nucleophiles.

These reactions are crucial for synthesizing more complex organic molecules and functional groups .

1-Propanesulfonic acid can be synthesized through various methods:

  • Sulfonation of Propane: This involves reacting propane with sulfur trioxide or chlorosulfonic acid under controlled conditions.
  • Hydrolysis of Sulfonyl Chlorides: Sulfonyl chlorides can be hydrolyzed to yield 1-Propanesulfonic acid.
  • Oxidation of Propanethiol: Propanethiol can be oxidized using oxidizing agents to produce the sulfonic acid .

1-Propanesulfonic acid has diverse applications:

  • Catalyst in Organic Reactions: It is used as a catalyst in various organic syntheses.
  • Reagent in Analytical Chemistry: Employed in titrations and other analytical methods.
  • Industrial Uses: Utilized in the production of surfactants and detergents due to its surface-active properties .

Several compounds share structural or functional similarities with 1-Propanesulfonic acid:

Compound NameMolecular FormulaUnique Features
3-Mercapto-1-propanesulfonic acidC₃H₈O₃S₂Used as a brightener in copper electroplating
PropanesulfonamideC₃H₇N₃O₃SContains an amine group, used in pharmaceuticals
2-Hydroxypropane-1-sulfonic acidC₃H₈O₄SHydroxyl group enhances solubility

The uniqueness of 1-Propanesulfonic acid lies in its specific sulfonic acid structure, which provides distinct reactivity patterns compared to these similar compounds .

Starting MaterialOxidizing AgentReaction ConditionsYield (%)Purity (%)Reference
1-PropanethiolHydrogen peroxide + DMSO110°C, 24h, 150 psig4792EP424616
1-PropanethiolHydrogen peroxideRoom temp, 6h6588Literature
Methyl propyl disulfideHydrogen peroxide50°C, 12h4285Estimated
Sodium propanethiolatePotassium permanganateAlkaline medium, 80°C7894Literature

Advanced Catalytic Oxidation Techniques

Advanced catalytic oxidation represents a significant evolution in 1-propanesulfonic acid synthesis, offering enhanced selectivity and improved process efficiency compared to classical methods [9] [13]. These techniques employ heterogeneous catalysts to facilitate the oxidation process while minimizing side reactions and improving overall yield [9] [29].

Vanadium-based catalysts have demonstrated exceptional performance in the oxidative conversion of propanethiol derivatives to sulfonic acids [13]. Vanadium pentoxide systems operating at 150 degrees Celsius under mild pressure conditions achieve conversion rates exceeding 89 percent with selectivity values approaching 94 percent [13]. The catalyst demonstrates remarkable stability, maintaining activity for over 150 reaction cycles before requiring regeneration [13].

Titanium dioxide catalysts represent another promising approach, particularly when employed in photocatalytic oxidation systems [9] [13]. These catalysts operate effectively at lower temperatures, typically around 120 degrees Celsius, while maintaining good conversion rates of approximately 76 percent [9]. The extended catalyst lifetime of over 200 cycles makes titanium dioxide systems economically attractive for continuous operation [9].

Molybdenum trioxide catalysts offer the highest conversion rates among tested systems, achieving 92 percent conversion with 96 percent selectivity [13]. However, these systems require elevated temperatures of 180 degrees Celsius and higher pressures, which may increase operational costs [13]. The catalyst lifetime is somewhat reduced compared to titanium dioxide systems, typically lasting 120 cycles [13].

Iron-based catalysts provide a cost-effective alternative, utilizing iron sulfate as the active component [13]. While conversion rates are lower at 68 percent, the systems operate under mild conditions and offer reasonable selectivity of 82 percent [13]. The catalyst stability is adequate for industrial applications, with a typical lifetime of 100 cycles [13].

Table 2: Advanced Catalytic Oxidation Techniques

Catalyst SystemTemperature (°C)Pressure (atm)Residence Time (min)Conversion (%)Selectivity (%)Catalyst Life (cycles)
Vanadium pentoxide1502.5308994150
Titanium dioxide1201.0457688200
Molybdenum trioxide1803.0209296120
Iron sulfate1001.5606882100

Continuous Flow Reactor Optimization Strategies

Continuous flow reactor technology has revolutionized the production of 1-propanesulfonic acid by enabling precise control over reaction parameters and improving heat management capabilities [22] [26] [29]. Microreactor systems represent the most advanced implementation of continuous flow technology for sulfonic acid synthesis [22] [29].

Microreactor configurations with channel diameters of 0.5 millimeters demonstrate exceptional performance, achieving yields of 88 percent while operating at residence times as short as 120 seconds [22] [29]. The superior heat transfer characteristics of microreactors, with coefficients reaching 8000 watts per square meter kelvin, enable precise temperature control and prevention of thermal runaway reactions [22] [29].

Tubular reactor systems provide scalable alternatives for medium-scale production [22] [23]. These reactors operate with channel diameters of 25 millimeters and achieve yields of 82 percent at residence times of 300 seconds [22]. The heat transfer coefficients of 1200 watts per square meter kelvin are sufficient for most industrial applications while maintaining reasonable construction costs [22].

Packed bed reactors offer advantages for high-volume production scenarios [23]. With channel diameters of 50 millimeters and flow rates of 1000 milliliters per minute, these systems achieve yields of 76 percent [23]. The extended residence times of 600 seconds allow for complete conversion of starting materials, though heat transfer limitations may require additional cooling systems [23].

Falling film reactors represent established technology for large-scale sulfonic acid production [23] [32]. These systems operate with effective diameters of 100 millimeters and flow rates of 2000 milliliters per minute, achieving yields of 85 percent [23]. The heat transfer coefficients of 1500 watts per square meter kelvin provide adequate thermal management for industrial-scale operations [23].

Process optimization strategies focus on maintaining optimal temperature profiles throughout the reactor length while minimizing pressure drop and maximizing heat transfer efficiency [22] [33]. The annular flow pattern in microreactors has been identified as particularly effective for gas-liquid sulfonation reactions, achieving yields exceeding 88 percent [33].

Table 3: Continuous Flow Reactor Optimization Data

Reactor TypeChannel Diameter (mm)Flow Rate (mL/min)Temperature (°C)Residence Time (s)Yield (%)Heat Transfer Coefficient (W/m²K)
Microreactor0.55160120888000
Tubular reactor25.0500140300821200
Packed bed50.0100017060076800
Falling film100.02000130180851500

Purification Protocols and Quality Control Measures

The purification of 1-propanesulfonic acid requires sophisticated protocols to remove various impurities while maintaining high product recovery rates [8] [35] [36]. Common impurities include unreacted starting materials, sulfuric acid, metal ions, chloride ions, and organic by-products [8] [35] [36].

Ion exchange resin technology represents the most effective purification method for removing ionic impurities [8] [36]. Cation exchange resins effectively remove metal ions, while anion exchange resins eliminate chloride and sulfate impurities [8] [36]. The sequential application of both resin types achieves purification efficiencies exceeding 99.5 percent with product recovery rates of 95 percent [8] [36]. Processing times typically range from 4 to 6 hours depending on the scale of operation [8].

Distillation protocols provide effective separation of 1-propanesulfonic acid from lower boiling point impurities and water [35] [40]. Fractional distillation under reduced pressure minimizes thermal decomposition while achieving purification efficiencies of 92 percent [35] [40]. The concentration of sulfonic acid in the feed mixture significantly affects distillation efficiency, with concentrations above 30 percent by weight providing optimal results [40].

Crystallization methods offer cost-effective purification for high-volume production [35] [40]. Recrystallization from concentrated aqueous solutions effectively removes sulfuric acid impurities while achieving recovery rates of 92 percent [35]. The crystallization process typically requires 12 hours for complete separation, making it suitable for batch operations [35].

Adsorption techniques using activated carbon or specialized adsorbents provide complementary purification capabilities [40]. These methods effectively remove organic impurities and color-forming compounds while maintaining product integrity [40]. Adsorption processes achieve purification efficiencies of 85 percent with recovery rates of 87 percent over 8-hour processing cycles [40].

Quality control measures include comprehensive analytical testing for purity, moisture content, and specific impurities [42]. Potentiometric titration with sodium hydroxide provides accurate determination of sulfonic acid content [42]. Ion chromatography enables quantitative analysis of chloride and sulfate impurities, ensuring compliance with specifications [8] [44].

Table 4: Purification Protocols and Quality Control Measures

Purification MethodImpurity RemovedEfficiency (%)Recovery (%)Processing Time (h)Cost Relative
Ion exchange resinMetal ions, Chloride99.59541.0
DistillationWater, Low bp compounds92.08960.6
CrystallizationSulfuric acid88.092120.4
AdsorptionOrganic impurities85.08780.8

Scale-up Challenges in Industrial Manufacturing

The scale-up of 1-propanesulfonic acid production from laboratory to commercial scale presents numerous technical and economic challenges that require systematic engineering solutions [14] [31] [33]. Heat management emerges as the primary concern during scale-up due to the highly exothermic nature of sulfonic acid synthesis reactions [14] [22].

Laboratory-scale operations with 10-gram batches achieve excellent heat management through high surface-to-volume ratios, maintaining heat removal efficiencies of 95 percent [22] [29]. Product quality at this scale typically reaches 98 percent purity due to precise control over reaction conditions [22]. However, production costs remain prohibitively high at 150 dollars per kilogram due to batch processing inefficiencies [14].

Pilot-scale operations handling 1-kilogram batches encounter the first significant scale-up challenges related to mass transfer limitations [22] [33]. Heat removal efficiency decreases to 88 percent as the surface-to-volume ratio becomes less favorable [22]. Product quality drops to 95 percent purity as mixing and temperature control become more challenging [22]. Production costs decrease substantially to 25 dollars per kilogram through improved process efficiency [14].

Demonstration-scale facilities processing 100-kilogram batches face intensified impurity control challenges [8] [36]. Heat removal efficiency further decreases to 82 percent, requiring enhanced cooling systems and process modifications [22]. Product quality typically achieves 92 percent purity, necessitating more sophisticated purification protocols [36]. Production costs continue to decrease to 8 dollars per kilogram through economies of scale [14].

Commercial-scale operations handling 10-ton batches must address comprehensive economic optimization while maintaining acceptable product quality [14] [31]. Heat removal efficiency often drops to 75 percent, requiring innovative reactor designs and cooling strategies [22] [31]. Product quality typically stabilizes at 90 percent purity, which remains acceptable for most industrial applications [36]. Production costs achieve competitive levels of 3.5 dollars per kilogram through full-scale manufacturing efficiencies [14].

Technical solutions to scale-up challenges include implementation of advanced reactor designs with enhanced heat transfer capabilities [22] [33]. Continuous flow systems offer particular advantages for maintaining consistent product quality across different scales [22] [29]. Process intensification through microreactor technology enables effective scale-out strategies that preserve laboratory-scale performance characteristics [29] [33].

Economic considerations during scale-up require careful balance between capital investment and operational efficiency [14] [31]. The transition from batch to continuous processing represents a critical decision point that significantly impacts both product quality and manufacturing costs [22] [33]. Investment in advanced process control systems becomes essential for maintaining product specifications at commercial scales [31].

Table 5: Scale-up Challenges in Industrial Manufacturing

ScaleMain ChallengeHeat Generation (kJ/mol)Heat Removal Efficiency (%)Product Quality (% purity)Production Cost ($/kg)
Laboratory (10g)Heat management859598150.0
Pilot (1kg)Mass transfer85889525.0
Demo (100kg)Impurity control8582928.0
Commercial (10t)Economic optimization8575903.5

1-Propanesulfonic acid exhibits strong acidic properties in aqueous solution, with a predicted pKa value of 1.92 ± 0.50 [1]. The compound exists as a clear brown liquid with molecular formula C₃H₈O₃S and molecular weight of 124.16 g/mol [2] [3]. Its sulfonic acid group (-SO₃H) classifies it as a strong acid, comparable in strength to mineral acids such as hydrochloric acid [4] [5] [6].

The dissociation behavior in aqueous systems follows the typical pattern of sulfonic acids:

CH₃CH₂CH₂SO₃H + H₂O → CH₃CH₂CH₂SO₃⁻ + H₃O⁺

With a dissociation constant (Ka) on the order of 10⁻² [1] [6], 1-propanesulfonic acid undergoes complete dissociation at physiological pH values [7] [4]. The high solubility in water (density 1.25 g/mL at 20°C) facilitates this ionization process [2] [3] [4] [8].

The equilibrium acid ionization constant expression is given by:

Ka = [H₃O⁺][CH₃CH₂CH₂SO₃⁻] / [CH₃CH₂CH₂SO₃H]

This strong acidic character results from the electron-withdrawing nature of the sulfonic acid group, which stabilizes the conjugate base through resonance delocalization and inductive effects [4].

Sulfonic Group Reactivity in Electrophilic Substitutions

The sulfonic acid group in 1-propanesulfonic acid demonstrates limited direct participation in electrophilic aromatic substitution reactions due to its aliphatic nature. However, the principles governing sulfonic acid reactivity in electrophilic substitutions provide important mechanistic insights [9] [10] [11].

In aromatic sulfonation reactions, sulfur trioxide (SO₃) acts as the key electrophile through the mechanism:

C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O

The electrophile formation involves [10] [12]:

H₂SO₄ ⇌ H₂O + SO₃

For 1-propanesulfonic acid, the sulfonic group acts primarily as a strong electron-withdrawing substituent rather than participating directly in electrophilic substitutions [11] [12]. The reversible nature of sulfonation reactions allows for strategic use as protecting groups, where the sulfonic acid can be installed and subsequently removed under appropriate conditions [13] [12].

The sulfonic acid group exhibits meta-directing effects when present on aromatic systems, deactivating the ring toward further electrophilic attack due to its strong electron-withdrawing properties [14] [15]. This deactivation occurs through both inductive and resonance effects that reduce electron density in the aromatic π-system.

Polymerization Initiation Pathways

1-Propanesulfonic acid demonstrates versatile behavior as a polymerization initiator through multiple mechanistic pathways. The compound functions as both a Brønsted acid initiator and as a functional monomer in various polymerization systems [16] [17] [18].

Cationic Polymerization Mechanisms

In cationic polymerization systems, 1-propanesulfonic acid acts as a bifunctional catalyst through proton shuttle mechanisms [16] [17]. The initiation process involves protonation of monomer π-bonds:

R₂C=CH₂ + H⁺ → R₂C⁺-CH₃

The sulfonic acid facilitates both nucleophilic addition and ring-opening steps through simultaneous activation of monomers and alcohols [16]. This bifunctional behavior enables polymerization to proceed at room temperature with relatively low activation barriers.

Ring-Opening Polymerization

For sultone polymerization, 1-propanesulfonic acid derivatives initiate through zwitterion formation with tertiary amines [19] [20]. The mechanism proceeds via:

CH₂CH₂CH₂SO₂-O + R₃N → R₃N⁺(CH₂CH₂CH₂SO₂O)⁻

This zwitterion acts as the active initiating species for anionic living polymerization through alkyl-oxygen cleavage of the O-methylene group [20]. The polymerization exhibits equilibrium behavior between monomer and polymer states.

Radical Polymerization Systems

In atom transfer radical polymerization (ATRP), sulfonic acid derivatives function as functional monomers, incorporating sulfonate groups into polymer chains [21]. The polymerization follows controlled radical mechanisms with CuBr/ligand catalytic systems at elevated temperatures (110°C).

For aqueous suspension polymerization with potassium persulfate, sulfonic acids participate in radical generation and pH control [22]. The decomposition of persulfate generates sulfate radicals that initiate polymerization of acrylamide-based monomers.

Complexation Behavior with Metal Ions

1-Propanesulfonic acid exhibits primarily electrostatic interactions with metal ions rather than direct coordination bonding [23]. The sulfonate group (-SO₃⁻) lacks the ability to form strong coordination bonds compared to carboxylate groups, limiting its complexation behavior to outer-sphere interactions.

Divalent Metal Ion Interactions

Studies with transition metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺) reveal similar binding patterns characterized by dissociation constants around 4 at pH 1 [23]. The interaction mechanism involves:

M²⁺ + CH₃CH₂CH₂SO₃⁻ ⇌ [M²⁺···⁻O₃SCH₂CH₂CH₃]

These interactions are primarily electrostatic in nature, with the metal ions experiencing long-range coulombic attraction to the negatively charged sulfonate group [23]. The linear charge density of the sulfonic acid influences the strength of these interactions.

Trivalent Metal Ion Behavior

Cr³⁺ shows enhanced interaction with sulfonate groups, exhibiting dissociation constants in the range of 0.89-1.38 [23]. This stronger binding reflects the higher charge density of the trivalent cation, leading to more favorable electrostatic interactions.

Monovalent Metal Ion Interactions

Ag⁺ demonstrates minimal interaction with sulfonate groups, with dissociation constants approaching infinity [23]. This behavior indicates negligible binding at acidic pH values, consistent with the lower electrostatic attraction expected for monovalent cations.

The complexation behavior differs significantly from related compounds such as 2,3-dimercapto-1-propanesulfonic acid (DMPS), which exhibits strong chelating properties through its thiol groups [24] [25] [26].

Degradation Pathways and Stability Studies

1-Propanesulfonic acid undergoes degradation through multiple pathways depending on environmental conditions, temperature, and the presence of catalysts or biological systems [27] [28] [29] [30].

Thermal Decomposition Mechanisms

Thermal degradation occurs primarily above 200°C through S-C bond cleavage mechanisms [28] [29]. The decomposition follows first-order kinetics for sulfate groups:

CH₃CH₂CH₂SO₃H → CH₃CH₂CH₂OH + H₂SO₄

At elevated temperatures (300-500°C), further decomposition produces sulfur dioxide, water, and hydrocarbon fragments [29] [30]. The thermal stability under inert conditions shows moderate resistance, with significant decomposition beginning around 200-300°C.

Hydrothermal Alkaline Degradation

Under subcritical hydrothermal alkaline conditions, degradation proceeds through hydroxyl attack mechanisms [31] [32]. The process unfolds in two stages:

  • Hydroxyl substitution: Formation of corresponding alcohols
  • Complete mineralization: Generation of CO₂ and inorganic ions

The most probable pathway involves hydroxyl attack at the C1 position, with calculated rate constants of 8.41 × 10⁻⁵ L mol⁻¹ s⁻¹ [31]. This value aligns with experimental observations for longer-chain perfluorosulfonates under similar conditions.

Biological Degradation Pathways

Specialized bacterial strains demonstrate the ability to degrade sulfonic acids through enzymatic oxygenolytic cleavage [27] [33]. The mechanism requires:

  • Transport across selective permeability barriers
  • NAD(P)H-dependent dioxygenation
  • Sequential meta ring cleavage (for aromatic sulfonates)

The degradation of benzene sulfonate requires 2 mol O₂ per mol substrate, with formation of catechol intermediates and quantitative recovery of sulfite [33].

Photochemical and Oxidative Degradation

Advanced oxidation processes involving UV light and peracetic acid facilitate degradation through radical-mediated mechanisms [34]. The process involves:

  • Generation of hydroxyl radicals (- OH)
  • Sulfonate radical formation
  • S-C bond cleavage as a common reaction pathway

The degradation efficiency varies with pH, with optimal conditions typically occurring under alkaline conditions for most sulfonic acid derivatives.

Hydrolytic Stability

Under neutral aqueous conditions, 1-propanesulfonic acid demonstrates good hydrolytic stability [28] [30]. However, elevated temperatures (95-200°C) promote hydrolysis through nucleophilic substitution mechanisms, forming the corresponding alcohol and sulfuric acid.

Melting Point

7.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

28553-80-2
5284-66-2

Wikipedia

Propanesulphonic acid

General Manufacturing Information

1-Propanesulfonic acid: ACTIVE

Dates

Last modified: 08-15-2023

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